molecular formula C19H22N2O3 B268893 N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide

カタログ番号 B268893
分子量: 326.4 g/mol
InChIキー: DRSOOVHTYQZUEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide, also known as Darapladib, is a small molecule inhibitor that targets Lp-PLA2, an enzyme involved in the development of atherosclerosis. Atherosclerosis is a chronic inflammatory disease that affects the arterial walls and leads to the development of plaques, which can cause heart attacks and strokes. Darapladib has been studied extensively for its potential as a therapeutic agent in the treatment of atherosclerosis.

作用機序

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide inhibits the activity of Lp-PLA2, an enzyme that is involved in the development of atherosclerosis. Lp-PLA2 is responsible for the hydrolysis of oxidized phospholipids, which leads to the formation of pro-inflammatory and pro-atherogenic molecules. By inhibiting the activity of Lp-PLA2, this compound reduces the formation of these molecules and reduces the development of atherosclerotic plaques.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events. In addition, this compound has been shown to reduce the levels of oxidized phospholipids in the blood, which are pro-inflammatory and pro-atherogenic molecules. This compound has also been shown to reduce the size of atherosclerotic plaques in animal models.

実験室実験の利点と制限

The advantages of using N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide in lab experiments include its specificity for Lp-PLA2 and its ability to reduce the formation of pro-inflammatory and pro-atherogenic molecules. However, the limitations of using this compound in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.

将来の方向性

For research on N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide include the development of more potent and selective inhibitors of Lp-PLA2, the investigation of the role of Lp-PLA2 in other diseases, and the evaluation of the long-term safety and efficacy of this compound in clinical trials. In addition, research is needed to identify biomarkers that can be used to identify patients who are most likely to benefit from treatment with this compound.

合成法

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenol with acetyl chloride to form 2-(2,6-dimethylphenoxy)acetophenone. This intermediate is then reacted with 4-aminobenzoic acid to form N-(2-(2,6-dimethylphenoxy)acetyl)-4-aminobenzoic acid. The final step involves the reaction of this intermediate with propanoyl chloride to form this compound.

科学的研究の応用

N-(3-{[2-(2,6-dimethylphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied in preclinical and clinical studies for its potential as a therapeutic agent in the treatment of atherosclerosis. In preclinical studies, this compound has been shown to reduce the development of atherosclerotic plaques in animal models. Clinical studies have shown that this compound can reduce the levels of Lp-PLA2 in the blood, which is associated with a reduced risk of cardiovascular events.

特性

分子式

C19H22N2O3

分子量

326.4 g/mol

IUPAC名

N-[3-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C19H22N2O3/c1-4-17(22)20-15-9-6-10-16(11-15)21-18(23)12-24-19-13(2)7-5-8-14(19)3/h5-11H,4,12H2,1-3H3,(H,20,22)(H,21,23)

InChIキー

DRSOOVHTYQZUEB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

正規SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=CC=C2C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。